Product packaging for 2-(2-Methylphenyl)ethyl acetate(Cat. No.:CAS No. 22532-46-3)

2-(2-Methylphenyl)ethyl acetate

Cat. No.: B7992354
CAS No.: 22532-46-3
M. Wt: 178.23 g/mol
InChI Key: GGTMGKWSWNKDKS-UHFFFAOYSA-N
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Description

Historical Perspectives of Related Aromatic Ester Compounds

The history of aromatic compounds dates back to the late 18th and early 19th centuries when chemists identified a class of unusually stable compounds, many of which possessed distinct aromas, leading to the term "aromatic". utdallas.eduutdallas.edu The parent aromatic compound, benzene (B151609) (C6H6), was found to have a unique cyclic structure stabilized by resonance, a concept that was crucial in understanding the properties of this class of molecules. utdallas.eduutdallas.edu

Aromatic esters have a long history of use, initially valued for their pleasant fragrances in perfumes. numberanalytics.com Over time, their importance grew as their roles in various chemical and industrial processes were discovered. numberanalytics.com Today, aromatic esters are recognized for their applications beyond fragrances, including their use as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.com

The development of synthetic methods for creating esters, such as the Fischer esterification reaction between a carboxylic acid and an alcohol, has been a significant milestone in organic chemistry. chemtradeasia.ae This and other synthetic strategies have enabled the production of a vast array of aromatic esters with diverse structures and functionalities, catering to a wide range of applications.

Current Research Landscape and Emerging Directions for Methylphenyl Acetates

Current research on methylphenyl acetates and related compounds is diverse, with applications spanning from materials science to pharmaceuticals. For instance, methyl 2-(4-vinylphenyl)acetate is a versatile compound used in polymer chemistry and materials science for developing advanced materials like coatings and adhesives. The vinyl group in this compound allows for polymerization, while the acetate (B1210297) group can be modified to alter the polymer's properties.

In the field of synthetic organic chemistry, researchers are continuously developing new methods for the synthesis of complex molecules using methylphenyl acetate derivatives as building blocks or intermediates. For example, methods for the preparation of ethyl 2-bromo-2-(2-methylphenyl)acetate and methyl 2-(2-acetylphenyl)acetate have been described, highlighting the ongoing efforts to create novel compounds for further research. prepchem.comorgsyn.org Palladium-catalyzed reactions are also being explored for the synthesis of substituted phenyl derivatives, which can include methylphenyl acetate structures. acs.org

The fragrance and flavor industry remains a significant area of application for methylphenyl acetates. Methyl phenylacetate, for example, is known for its strong honey-like scent and is used in perfumes and to impart honey flavors in food products. odowell.comthegoodscentscompany.com Research in this area focuses on identifying and synthesizing new aromatic esters with unique and desirable organoleptic properties. The exploration of structure-odor relationships helps in designing new fragrance and flavor ingredients.

Furthermore, the broader market for esters like methyl acetate is expanding, driven by its use as a solvent in paints, coatings, and adhesives, as well as an intermediate in pharmaceutical production. marketresearchfuture.com This growth indicates a continuing demand for ester compounds and suggests that research into new applications and more efficient production methods for compounds like 2-(2-Methylphenyl)ethyl acetate will remain an active area of investigation.

Interactive Data Table: Properties of Related Aromatic Esters

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
Ethyl (2-methylphenyl)acetate40291-39-2C11H14O2178.23Clear colorless liquid. stenutz.eubuyersguidechem.com
Ethyl 2-(4-methylphenyl)acetate622-47-9C9H9O2178.23Clear colorless to slightly yellow liquid. echemi.com
Methyl 2-(4-vinylphenyl)acetate62667-42-9C11H12O2176.21Features a polymerizable vinyl group.
Methyl phenylacetate101-41-7C9H10O2150.17Strong honey-like odor. odowell.com
2-Methylphenyl 2-(2-ethylphenoxy)acetateNot AvailableC17H18O3270.32A related but more complex aromatic ester. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B7992354 2-(2-Methylphenyl)ethyl acetate CAS No. 22532-46-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenyl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9-5-3-4-6-11(9)7-8-13-10(2)12/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTMGKWSWNKDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307385
Record name 2-(2-methylphenyl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22532-46-3
Record name NSC190950
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-methylphenyl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2 Methylphenyl Ethyl Acetate

Laboratory-Scale Synthesis Approaches

Esterification Reactions and Catalytic Systems

The final and crucial step in producing 2-(2-methylphenyl)ethyl acetate (B1210297) is the esterification of 2-(2-methylphenyl)ethanol. This reaction typically involves the use of an acyl donor and a catalyst to facilitate the formation of the ester bond.

Various catalytic systems have been developed to improve the efficiency and environmental friendliness of this process. For instance, enzymatic catalysis offers a green alternative to traditional chemical methods. An acyltransferase from Mycobacterium smegmatis (MsAcT) has been shown to effectively catalyze the synthesis of 2-phenylethyl acetate, a structurally similar compound. nih.govrsc.org Immobilization of the enzyme, for example, within a tetramethoxysilane (B109134) gel, can enhance its selectivity for the synthesis reaction over hydrolysis, a common side reaction in aqueous media. nih.govrsc.org In one optimized process using immobilized MsAcT, vinyl acetate served as the acyl donor, and a high conversion rate of 99.17% was achieved in water at 40°C. nih.govrsc.org

Ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) acetate ([EMIM]OAc), have also been employed as effective catalysts for the self-esterification of alcohols. nih.gov This method, which uses oxygen as an oxidant, can convert benzyl (B1604629) alcohol to benzyl benzoate (B1203000) in high yields. nih.gov The reaction is believed to proceed through the activation of the alcohol's O-H group, followed by the formation of an aldehyde intermediate, which is then converted to the ester. nih.gov

The choice of catalyst can significantly impact the reaction's yield and conditions. Below is a table summarizing the performance of different catalytic systems in esterification reactions.

Catalyst SystemReactantsProductYieldReaction Conditions
Immobilized Mycobacterium smegmatis Acyltransferase (MsAcT)2-Phenylethanol (B73330), Vinyl Acetate2-Phenylethyl Acetate99.17%Water, 40°C, 30 min
[EMIM]OAc (Ionic Liquid)Benzyl AlcoholBenzyl BenzoateUp to 94%1 MPa O₂, 80°C, 12 hours
Sulfuric Acid2-Phenylethanol, Acetic Acid2-Phenylethyl Acetate-Reactive Distillation
Layered Zinc Laurate/StearateFatty Acids, Ethanol (B145695)Fatty Acid Ethyl Esters--
La³⁺/ZnO-TiO₂ (Photocatalyst)Fatty Acids, EthanolFatty Acid Ethyl Esters--

Multi-Component Reactions for Structural Analogues

Multi-component reactions (MCRs), which involve the reaction of three or more starting materials in a single step, offer an efficient route to complex molecules. nih.gov While a direct MCR for 2-(2-methylphenyl)ethyl acetate is not explicitly detailed, these reactions are instrumental in synthesizing structural analogues and precursors. For example, a five-component reaction has been used to synthesize tricarboxamide derivatives, starting from aromatic amines, aldehydes, t-butyl isocyanide, and Meldrum's acid. nih.gov This highlights the potential of MCRs to rapidly generate diverse molecular scaffolds that could be further elaborated to the target compound.

Grignard Reagent-Mediated Syntheses of Precursors

The synthesis of the precursor alcohol, 2-(2-methylphenyl)ethanol, can be effectively achieved using Grignard reagents. This versatile method allows for the formation of carbon-carbon bonds. libretexts.orgvedantu.com A common strategy involves the reaction of a Grignard reagent with an epoxide. For the synthesis of 2-(2-methylphenyl)ethanol, 2-methylphenylmagnesium bromide would be reacted with ethylene (B1197577) oxide. mdpi.com The Grignard reagent acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to ring-opening and, after acidic workup, the formation of the desired primary alcohol. youtube.comncert.nic.in

Alternatively, Grignard reagents can react with aldehydes. To synthesize 2-(2-methylphenyl)ethanol via this route, one could react formaldehyde (B43269) with 2-methylbenzylmagnesium bromide. libretexts.org

The general scheme for Grignard reagent-mediated synthesis of alcohols is as follows:

Primary Alcohols: Grignard reagent + Formaldehyde → Primary Alcohol libretexts.orgncert.nic.in

Secondary Alcohols: Grignard reagent + Aldehyde → Secondary Alcohol libretexts.orgncert.nic.in

Tertiary Alcohols: Grignard reagent + Ketone → Tertiary Alcohol libretexts.orgncert.nic.in

Michael Addition Reactions and Subsequent Transformations

The Michael addition, or conjugate addition, is a powerful tool for carbon-carbon bond formation. organic-chemistry.orgijsdr.org This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). organic-chemistry.orgijsdr.org While not a direct route to this compound, the Michael addition is crucial for synthesizing substituted precursors. For instance, the Michael addition of a malonate ester to an α,β-unsaturated ketone can create a 1,5-dicarbonyl compound, which can then be further modified. ijsdr.org

In the context of synthesizing related structures, asymmetric Michael additions have been used to prepare β-substituted GABA derivatives. mdpi.com For example, the addition of acetaldehyde (B116499) to a nitroalkene, catalyzed by a chiral prolinol derivative, can yield a key intermediate for the synthesis of baclofen. mdpi.com These strategies demonstrate the potential of Michael additions to construct the carbon skeleton, which could then be converted to the desired phenylethanol precursor through subsequent reduction and functional group manipulations.

Amidation-Based Pathways for Related Aromatic Compounds

Amidation reactions are fundamental in organic synthesis for forming the robust amide bond. numberanalytics.commasterorganicchemistry.com While not directly leading to an ester like this compound, the synthesis of aromatic amides shares common principles with esterification, often involving the activation of a carboxylic acid. masterorganicchemistry.comorganic-chemistry.org

Common methods for amide synthesis include:

Direct Amidation: Reaction of a carboxylic acid with an amine using a coupling agent like DCC (dicyclohexylcarbodiimide). numberanalytics.commasterorganicchemistry.com

From Acid Chlorides: Reaction of an acid chloride with an amine. masterorganicchemistry.comlibretexts.org This is a highly efficient method. libretexts.org

Catalytic Amidation: Boronic acid derivatives have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines at room temperature. organic-chemistry.org

These amidation strategies are relevant as they showcase methods for activating carboxylic acids, a principle that can be applied to esterification. Furthermore, amides can be reduced to amines, which can then be further functionalized. libretexts.org

Reduction of Isocoumarin (B1212949) Derivatives to Phenylethanols

Isocoumarins are a class of lactones (cyclic esters) that can serve as precursors to 2-phenylethanol derivatives. nih.govniscpr.res.in The synthesis of isocoumarins can be achieved through various methods, including the palladium-catalyzed reaction of 2-halobenzoates with ketones or aldehydes. organic-chemistry.org Once formed, the isocoumarin can be reduced to the corresponding diol, which can then be selectively protected and further manipulated to yield the desired 2-phenylethanol derivative.

For example, the reduction of an isocoumarin with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would cleave the ester bond and reduce the carbonyl group, yielding a diol. Subsequent selective protection of the primary alcohol would allow for the deoxygenation of the benzylic alcohol, followed by deprotection to give the target 2-(substituted-phenyl)ethanol.

Synthesis Routes Involving Chiral Scaffolds with Methylphenyl Pendants

While specific literature on the synthesis of this compound using chiral scaffolds with methylphenyl pendants is not extensively documented, the principles of asymmetric synthesis can be applied to achieve chiral variants of this compound. Asymmetric synthesis is crucial when a specific enantiomer of a molecule is desired, often for applications in pharmaceuticals or fine fragrances where stereochemistry dictates biological activity or sensory properties.

General strategies applicable to this target molecule include enzymatic kinetic resolution and the use of chiral auxiliaries. For instance, enzymatic resolution has been successfully used for the synthesis of the related compound 1-phenylethyl acetate. scirp.org This method employs lipases, such as Novozym 435, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the chiral ester from the unreacted alcohol. scirp.org Another approach involves the use of chiral amines derived from amino acids to form metalloenamines, which can direct the stereoselective alkylation of aldehydes, a potential step in constructing the chiral backbone of the target molecule. uoa.gr The development of such a route for this compound would require the asymmetric synthesis of (R)- or (S)-2-(2-methylphenyl)ethanol, which could then be esterified to the final product.

Regioselective Synthesis and Isomer Control Strategies

The synthesis of this compound necessitates precise control over the position of the substituents on the aromatic ring, a challenge known as regioselectivity. The starting material, 2-(2-methylphenyl)ethanol, requires the ethyl group to be positioned ortho to the methyl group. A common method for creating such structures is the Friedel-Crafts reaction.

However, Friedel-Crafts acylation of toluene (B28343) (methylbenzene) with an acylating agent like ethanoyl chloride typically yields a mixture of isomers. The methyl group is an ortho-, para-directing group. libretexts.orgchemguide.co.uk Due to steric hindrance from the methyl group, the major product is overwhelmingly the para-isomer (4-methylacetophenone), with very little of the desired ortho-isomer being formed. libretexts.orgchemguide.co.uk

To achieve regioselective synthesis of the required ortho-isomer, alternative strategies must be employed. These can include:

Using directing groups: Employing a starting material with a strong ortho-directing group that can later be removed or converted.

Cycloaddition reactions: A general cycloaddition-based method has been developed to synthesize substituted phenols with complete control of regioselectivity, which can then be converted to the corresponding substituted benzenes. oregonstate.edu

Alternative precursors: Synthesizing the target via a different pathway that avoids the problematic Friedel-Crafts acylation step, such as starting with 2-methylbenzyl chloride.

Isomer distribution is highly dependent on reaction conditions, including temperature and the catalyst used. For example, in Friedel-Crafts alkylation of toluene, the isomer proportions can shift significantly with temperature changes, as different isomers have varying thermodynamic stabilities. libretexts.orgchemguide.co.uk Therefore, careful optimization and selection of the synthetic route are paramount to control isomer formation and selectively produce the ortho-substituted precursor needed for this compound.

Industrial Production Methods and Process Development

On an industrial scale, the focus shifts from intricate, multi-step laboratory syntheses to robust, efficient, and scalable processes. Key developments include continuous flow systems, automated reactors, and process intensification techniques like reactive distillation.

Continuous Flow Synthesis Processes

Continuous flow synthesis offers significant advantages over traditional batch processing for ester production, including improved safety, consistency, and throughput. mdpi.com In this method, reactants are continuously pumped through a reactor where the reaction occurs.

For esterification, this often involves a packed-bed reactor containing a solid catalyst. riken.jpmdpi.com A study on the continuous synthesis of the closely related 2-phenylethyl acetate demonstrated the use of a packed-bed reactor with an immobilized lipase (B570770) (Novozym® 435) as the biocatalyst. mdpi.com The reactants, 2-phenethyl alcohol and an acyl donor like ethyl acetate, are continuously pumped through the reactor, achieving very high conversion rates. mdpi.com This approach avoids the accumulation of by-products and allows the catalyst to be used for extended periods, making it highly suitable for industrial production. mdpi.com

Similarly, gold-on-titania (Au/TiO₂) has been used as a catalyst for the oxidative esterification of primary alcohols to their corresponding esters in a continuous flow system, highlighting a non-enzymatic route. rsc.orgrsc.org This method allows for selectivity towards either the carboxylic acid or the ester by adjusting reaction parameters like temperature and catalyst particle size. rsc.orgrsc.org

Development of Automated Reactor Systems

The development and optimization of industrial chemical syntheses are greatly accelerated by automated laboratory reactor (ALR) systems. rsc.org These systems replace traditional glassware setups and provide precise, automated control over all critical reaction parameters, including temperature, pressure, stirring speed, and reactant dosing. riken.jprsc.orgrsc.org

Companies like Mettler Toledo and Syrris offer advanced automated reactor platforms (e.g., EasyMax, OptiMax, Atlas HD) that enable chemists to run experiments unattended, 24/7. rsc.orgrsc.org All data is recorded automatically, ensuring high-quality, reproducible results and complete traceability. rsc.org These reactors are essential for efficiently screening different catalysts, solvents, and reaction conditions to determine the optimal parameters for the synthesis of this compound before scaling up the process. riken.jp

Table 1: Features of Modern Automated Reactor Systems

FeatureDescriptionBenefit for Synthesis of this compound
Precise Temperature Control Jacketed vessels with circulators allow for a wide temperature range (e.g., -90 °C to 180 °C) and rapid heating/cooling. rsc.orgOptimization of reaction rate and minimization of side products; ensures reaction safety.
Automated Dosing Programmable pumps deliver precise volumes of liquid reactants over a specified time.Accurate control of stoichiometry and reaction kinetics.
Real-time Monitoring Integrated sensors for temperature, pressure, pH, and other parameters. rsc.orgContinuous data logging for process understanding, optimization, and reproducibility.
In-situ Analytics Tools like FTIR spectrometers can be integrated to monitor reaction progress and intermediate formation in real-time. riken.jpProvides deep mechanistic insight, allowing for rapid process optimization and quality control.
Unattended Operation Pre-programmed recipes allow experiments to run safely overnight or over weekends. rsc.orgIncreased productivity and faster process development cycles.
Data Logging & Reporting Software automatically captures all experimental data and generates reports. rsc.orgEnsures data integrity, facilitates analysis, and simplifies knowledge sharing.

Reactive Distillation Process Integration and Intensification

Reactive distillation (RD) is a prime example of process intensification, where a chemical reaction and a distillation-based separation occur simultaneously within a single unit. mdpi.comnih.gov This technique is particularly well-suited for equilibrium-limited reactions like esterification. aidic.it

In the synthesis of an ester like this compound from its corresponding alcohol and acetic acid, water is formed as a by-product. In a conventional reactor, the accumulation of water limits the reaction from reaching full conversion due to Le Châtelier's principle. In a reactive distillation column, the reaction occurs in a reactive zone (often containing a solid acid catalyst like Amberlyst-15), while the products are continuously separated by distillation. aidic.it Water, often as a low-boiling azeotrope with an entrainer like toluene, is removed from the top of the column, while the heavier ester product is collected at the bottom. aidic.it This continuous removal of a product shifts the equilibrium towards the formation of the ester, often achieving near-complete conversion of the limiting reactant. mdpi.comnih.gov The integration of reaction and separation into one unit can significantly reduce capital and operating costs. orgsyn.org

Optimization of Industrial Reaction Conditions and Yields

The ultimate goal of industrial process development is to maximize yield while minimizing cost and environmental impact. This is achieved through a systematic optimization of reaction conditions, heavily relying on the technologies described above.

Automated reactor systems are first used to perform Design of Experiments (DoE) studies. rsc.org By varying parameters such as temperature, pressure, catalyst loading, and the molar ratio of reactants, an optimal set of conditions can be identified quickly and efficiently. chemguide.co.uk

Once optimized on a lab scale, the process is scaled up using intensified methods like continuous flow synthesis or reactive distillation. For continuous flow, optimization involves adjusting the flow rate and reactor temperature to maximize productivity and conversion. mdpi.com In reactive distillation, parameters such as the reflux ratio, feed stage locations, and the amount of entrainer are optimized using process simulation software (e.g., Aspen Plus) to achieve the desired product purity and yield. aidic.itorgsyn.org For example, in the production of 2-phenylethyl acetate, a related ester, studies have shown that factors like 2-phenethyl alcohol concentration and flow rate are significant in determining the final molar conversion. mdpi.com Through these combined optimization strategies, the industrial production of this compound can be made highly efficient and economical. mdpi.comrsc.org

Process Stream Regeneration and Efficiency

In chemical manufacturing, particularly for equilibrium-limited reactions like esterification, process efficiency is critically linked to the ability to regenerate and recycle unreacted starting materials and solvents. The synthesis of this compound from 2-(2-methylphenyl)ethanol and an acyl donor (like acetic acid or ethyl acetate) is a reversible reaction. To achieve high conversion and maximize yield, the equilibrium must be shifted towards the product side. This is often accomplished by continuously removing one or more of the products (ester or water) from the reaction mixture.

Reactive Distillation:

A highly efficient method for integrating reaction and separation is reactive distillation (RD). researchgate.netutp.edu.my In a hypothetical RD process for this compound, the esterification would occur in a distillation column that also contains a catalyst. As the ester is formed, it is separated from the reactants based on boiling points. The process offers several advantages:

Overcoming Equilibrium Limitations: Continuous removal of the ester product drives the reaction forward, enabling conversions that can approach 100%. utp.edu.my

Energy Integration: The heat required for the distillation can also sustain the endothermic esterification reaction, leading to significant energy savings. researchgate.net

Reactant Recycling: Unreacted, higher-boiling 2-(2-methylphenyl)ethanol would flow back down the column into the reaction zone, while unreacted, more volatile acetic acid could be recovered from an overhead stream and recycled. This continuous recycling minimizes the loss of raw materials.

Advanced RD configurations, such as those integrated with external side reactors or membranes, can offer further optimization for reactions that are slow or require different temperature conditions than the distillation. researchgate.netacs.org

Solvent and Catalyst Regeneration:

In processes where a solvent is used, its recovery and reuse are paramount for economic viability and environmental performance. esrg.deresearchgate.net After the product is separated, the solvent stream, which may contain residual reactants, can be purified through distillation and recycled back into the process. google.comyoutube.com Similarly, if a homogeneous catalyst is used, it may be recovered from the aqueous phase and recycled. google.com However, the use of heterogeneous or immobilized catalysts is often preferred as it simplifies separation and regeneration, contributing to a more efficient and cleaner process.

Process ParameterSingle-Pass Batch ReactorContinuous Reactor with Stream Regeneration
Equilibrium Conversion~60-70%>99%
Overall Process YieldLow to ModerateHigh
Reactant Recycle StreamNo (or requires separate downstream processing)Yes (integrated)
Solvent ThroughputHighLow (due to recycling)
Waste GenerationHigh (unreacted materials)Low

Application of Green Chemistry Principles in Synthetic Routes

The synthesis of flavor and fragrance esters like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.netresearchgate.net Key applications in this area include the use of biocatalysts and environmentally benign solvents.

Biocatalysis:

Enzyme-catalyzed synthesis represents a significant green alternative to traditional chemical methods. researchgate.neteurekaselect.com Lipases and acyltransferases are particularly effective for esterification and transesterification reactions. nih.govrsc.org For the synthesis of the closely related 2-phenylethyl acetate, the use of immobilized enzymes like Candida antarctica lipase B (Novozym 435) or acyltransferase from Mycobacterium smegmatis has been extensively studied and demonstrates the potential for this technology. rsc.orgmdpi.com

Advantages of biocatalytic routes include:

Mild Reaction Conditions: Enzymatic reactions proceed at lower temperatures and atmospheric pressure, reducing energy consumption. researchgate.net

High Selectivity: Enzymes exhibit high regio- and enantioselectivity, minimizing the formation of by-products and simplifying purification.

Catalyst Reusability: Immobilized enzymes can be easily recovered and reused for multiple batches, lowering costs and reducing waste. rsc.orgrsc.org Studies on isoamyl acetate synthesis showed that an immobilized lipase could be reused for up to ten cycles. nih.gov

"Natural" Labeling: Products made via biocatalysis can often be labeled as "natural," which is a significant advantage in the food and fragrance industries. eurekaselect.com

Solvent-free systems, where one of the reactants acts as the solvent, are a particularly green approach in biocatalysis. mdpi.com For instance, the synthesis of 2-phenylethyl acetate has been successfully performed in a solvent-free system using an excess of one reactant, which simplifies the process and eliminates solvent-related waste streams. mdpi.com

The following table compares a conventional chemical synthesis with a modern biocatalytic approach for a typical flavor ester.

ParameterConventional Chemical SynthesisBiocatalytic (Green) Synthesis
CatalystStrong mineral acid (e.g., H₂SO₄)Immobilized Lipase (e.g., Novozym 435)
TemperatureHigh (reflux)Mild (e.g., 30-60°C) researchgate.net
SolventOften hazardous (e.g., Toluene, Hexane)Greener solvents (e.g., Acetonitrile) or solvent-free mdpi.comnih.gov
By-productsSide reactions commonHigh selectivity, minimal by-products
Catalyst RecyclingDifficult, often neutralized creating salt wasteSimple filtration and reuse rsc.org
Energy ConsumptionHighLow

Green Solvents:

The choice of solvent is a critical factor in green chemistry. Traditional esterification reactions often use volatile organic compounds (VOCs) like toluene or hexane (B92381). Research has focused on replacing these with less hazardous alternatives. Acetonitrile (B52724) has been demonstrated as a greener solvent for Steglich esterification, offering comparable rates and yields to traditional chlorinated solvents. nih.gov In some biocatalytic processes, water can be used as the solvent, representing an ideal green option, although challenges with substrate solubility and competing hydrolysis reactions must be managed. rsc.orgnih.gov

Chemical Reactions and Reactivity of 2 2 Methylphenyl Ethyl Acetate

Ester Hydrolysis and Saponification Mechanisms

Ester hydrolysis is a fundamental reaction of esters, including 2-(2-methylphenyl)ethyl acetate (B1210297). This process involves the cleavage of the ester bond, typically in the presence of an acid or a base catalyst, to yield a carboxylic acid and an alcohol.

Acid-Catalyzed Hydrolysis:

In the presence of a dilute acid, such as hydrochloric or sulfuric acid, and an excess of water, 2-(2-methylphenyl)ethyl acetate can be hydrolyzed to acetic acid and 2-(2-methylphenyl)ethanol. libretexts.orgchemguide.co.uk The reaction is reversible, and to achieve a high degree of hydrolysis, a large volume of water is typically used. libretexts.orgchemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. youtube.combyjus.com Subsequent proton transfers and the elimination of the alcohol moiety result in the formation of the carboxylic acid and the regeneration of the acid catalyst. youtube.compsiberg.com

Base-Catalyzed Hydrolysis (Saponification):

When heated with a dilute alkali, such as sodium hydroxide (B78521), this compound undergoes saponification. chemguide.co.uk This reaction is irreversible and results in the formation of an alcohol and the salt of the carboxylic acid. chemguide.co.ukpsiberg.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. byjus.com This intermediate then collapses, leading to the departure of the alkoxide leaving group. byjus.com An acid-base reaction between the carboxylic acid and the alkoxide results in the final products. byjus.com Saponification is a common method for the hydrolysis of fats and oils to produce soap. chemguide.co.uk The kinetics of saponification for similar esters, like ethyl acetate, have been shown to be second order. quora.comscribd.com

Reaction Type Reagents Products Key Features
Acid-Catalyzed HydrolysisDilute Acid (e.g., HCl, H2SO4), WaterAcetic acid, 2-(2-methylphenyl)ethanolReversible reaction chemguide.co.ukpsiberg.com
SaponificationDilute Alkali (e.g., NaOH)Sodium acetate, 2-(2-methylphenyl)ethanolIrreversible reaction chemguide.co.ukpsiberg.com

Oxidation Reactions and Product Characterization

While specific studies on the oxidation of this compound are not extensively documented in the provided search results, the oxidation states of the carbon atoms in the related compound ethyl acetate have been determined. youtube.com The methyl carbon has an oxidation state of -3, the carboxyl group carbon is +3, and the ethyl radical carbon is -2. youtube.com The oxidation of the alkyl side chain on the phenyl ring or the ethyl group of the ester could potentially occur under specific conditions, leading to various oxidation products. Characterization of such products would typically involve techniques like gas chromatography-mass spectrometry (GC-MS) for separation and identification. jmaterenvironsci.com

Reduction Reactions and Pathway Analysis

The reduction of esters is a significant transformation in organic synthesis. Generally, esters can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. nih.gov For instance, the catalytic hydrogenation of ethyl acetate to ethanol (B145695) over nickel-based catalysts has been investigated. nih.gov This process can sometimes lead to by-products through transesterification reactions. nih.gov A plausible pathway for the reduction of this compound would involve the initial formation of an intermediate which then gets reduced to the corresponding alcohols, 2-phenylethanol (B73330) and ethanol.

Nucleophilic Aromatic Substitution Reactions on the Phenyl Moiety

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comlumenlearning.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. lumenlearning.comlibretexts.orglibretexts.org The phenyl ring of this compound itself is not highly activated towards SNAr because the methyl and ethyl acetate groups are not strong electron-withdrawing groups. For a nucleophilic aromatic substitution to occur on the phenyl moiety of this compound, it would likely require the introduction of a strong electron-withdrawing group, such as a nitro group, onto the ring. researchgate.net The mechanism of SNAr typically proceeds through a two-step addition-elimination process, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.orglibretexts.org

Friedel-Crafts Reactions of Related Aromatic Structures

The Friedel-Crafts reactions are a set of reactions that involve the attachment of substituents to an aromatic ring. wikipedia.org These reactions are categorized as alkylations and acylations and proceed via electrophilic aromatic substitution. wikipedia.org

Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). libretexts.org A significant limitation of this reaction is the possibility of carbocation rearrangements and polyalkylation, as the alkylated product is often more reactive than the starting material. libretexts.orgyoutube.com In the context of a related structure like toluene (B28343) (methylbenzene), the methyl group directs incoming electrophiles to the ortho and para positions. libretexts.orgchemguide.co.uk However, the product distribution can be influenced by reaction temperature. chemguide.co.uk

Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640), also in the presence of a Lewis acid catalyst. libretexts.org A key advantage of acylation over alkylation is that the resulting ketone is less reactive than the starting aromatic compound, which prevents polyacylation. libretexts.org The acyl group primarily substitutes at the para position in toluene. libretexts.orgchemguide.co.uk

Reaction Reagents Catalyst Key Characteristics
Friedel-Crafts AlkylationAlkyl HalideLewis Acid (e.g., AlCl3)Prone to carbocation rearrangements and polyalkylation. libretexts.orgyoutube.com
Friedel-Crafts AcylationAcyl Chloride/AnhydrideLewis Acid (e.g., AlCl3)Generally avoids polyacylation. libretexts.org

Derivatization Strategies for Advanced Compound Generation

Derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative. This is often done to enhance the volatility or detectability of a compound for analytical purposes, such as gas chromatography. jmaterenvironsci.com For instance, in the analysis of plant extracts containing ethyl acetate fractions, derivatization through silylation is employed to transform non-volatile compounds into more volatile silylated derivatives. jmaterenvironsci.com This involves reacting the sample with a silylating agent like a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). jmaterenvironsci.com Similar strategies could be applied to this compound or its hydrolysis products to facilitate their analysis or to generate new compounds with altered properties. For example, the hydroxyl group of 2-(2-methylphenyl)ethanol, obtained from hydrolysis, could be derivatized.

Stereoselective Transformations and Chiral Induction (based on related systems)

While specific information on stereoselective transformations of this compound is limited in the provided results, principles from related systems can be informative. The enzymatic synthesis of the related compound 2-phenylethyl acetate has been achieved with high conversion rates using immobilized acyltransferases. rsc.org Such biocatalytic approaches often exhibit high stereoselectivity. Furthermore, the development of catalysts for the asymmetric synthesis of various compounds is a major area of research. For instance, the synthesis of spirooxindole derivatives, which possess a unique and chiral framework, has been explored using various green catalytic approaches. researchgate.net These examples highlight the potential for developing stereoselective methods for the transformation of this compound, particularly if a chiral center were introduced into the molecule.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H NMR) Chemical Shift Assignment and Multiplicity Analysis

The ¹H NMR spectrum of 2-(2-Methylphenyl)ethyl acetate (B1210297) provides a wealth of information through chemical shifts, integration, and signal multiplicity (splitting patterns). By analyzing these features, each proton environment in the molecule can be assigned.

The aromatic protons on the substituted benzene (B151609) ring are expected to appear in the range of 7.0-7.3 ppm. Due to the ortho-substitution, these four protons are non-equivalent and will exhibit complex coupling, likely resulting in a multiplet. The ethyl group protons show distinct signals. The two protons of the methylene (B1212753) group adjacent to the oxygen atom (-O-CH₂-) are deshielded and appear as a triplet at approximately 4.3 ppm. The two protons of the other methylene group, which is attached to the benzene ring (Ar-CH₂-), are observed as a triplet around 2.9 ppm. chemicalbook.com

The methyl protons of the acetate group (-C(O)CH₃) are in a distinct chemical environment and appear as a sharp singlet at about 2.0 ppm. nih.gov The methyl group attached to the benzene ring (Ar-CH₃) also produces a singlet, typically found further upfield around 2.2-2.3 ppm. chemicalbook.comdocbrown.info

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-(2-Methylphenyl)ethyl acetate

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (Ar-H)7.0 - 7.3Multiplet (m)4H
Methylene (-O-CH₂-)~4.3Triplet (t)2H
Methylene (Ar-CH₂-)~2.9Triplet (t)2H
Aromatic Methyl (Ar-CH₃)~2.3Singlet (s)3H
Acetate Methyl (-C(O)CH₃)~2.0Singlet (s)3H

Carbon (¹³C NMR) Chemical Shift Assignment and Isomeric Differentiation

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing at approximately 171 ppm. nih.gov The carbons of the aromatic ring typically resonate between 125 and 138 ppm. nih.gov Due to the ortho substitution, all six aromatic carbons are non-equivalent. The quaternary carbons (C1' and C2') will have different chemical shifts from the proton-bearing carbons (CH). The carbon of the methylene group attached to the oxygen (-O-CH₂-) is found around 65 ppm, while the benzylic methylene carbon (Ar-CH₂-) appears at about 35 ppm. nih.gov The acetate methyl carbon (-C(O)CH₃) resonates near 21 ppm, and the aromatic methyl carbon (Ar-CH₃) is found at a similar value, around 19-20 ppm. nih.govnih.gov

¹³C NMR is particularly powerful for distinguishing between isomers. For example, p-xylene (B151628) (para-substituted) shows only three carbon signals due to its high symmetry, whereas o-xylene (B151617) (ortho-substituted) shows four signals. youtube.comdocbrown.info This principle allows for the clear differentiation of this compound from its meta and para isomers, which would exhibit different numbers of aromatic carbon signals due to their varying symmetries. quora.comlibretexts.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O)~171
Aromatic (C1', C2')136 - 138
Aromatic (CH)125 - 131
Methylene (-O-CH₂-)~65
Methylene (Ar-CH₂-)~35
Acetate Methyl (-C(O)CH₃)~21
Aromatic Methyl (Ar-CH₃)~19

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin coupling. sdsu.edu For this compound, a key cross-peak would be observed between the two methylene groups (-O-CH₂- and Ar-CH₂-), confirming their adjacent positions in the ethyl chain. researchgate.net Correlations among the aromatic protons would also be visible, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. sdsu.educolumbia.edu For instance, it would show a cross-peak between the proton signal at ~4.3 ppm and the carbon signal at ~65 ppm, definitively assigning them to the -O-CH₂- group. This technique is invaluable for assigning all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. sdsu.educolumbia.edu This is crucial for piecing together the molecular puzzle. Key HMBC correlations would include:

A correlation between the acetate methyl protons (~2.0 ppm) and the carbonyl carbon (~171 ppm).

Correlations between the -O-CH₂- protons (~4.3 ppm) and both the carbonyl carbon and the Ar-CH₂- carbon.

Correlations between the Ar-CH₂- protons (~2.9 ppm) and the aromatic carbons, confirming the attachment of the ethyl acetate moiety to the benzene ring.

Application of NMR for Regioselectivity Determination

NMR spectroscopy is a definitive method for determining the regioselectivity of a synthesis, confirming the ortho substitution pattern of this compound. The multiplicity and chemical shifts of the aromatic protons in the ¹H NMR spectrum are highly indicative of the substitution pattern. An ortho-substituted ring typically gives a complex multiplet for its four adjacent protons. In contrast, a para-substituted isomer would show two distinct doublets due to higher symmetry, and a meta-substituted isomer would present a more complex but still characteristic pattern.

Furthermore, the number of signals in the ¹³C NMR spectrum for the aromatic region is a clear indicator of the substitution pattern. docbrown.info As mentioned, the ortho isomer will display six unique aromatic carbon signals. A meta isomer would also show six, but with different chemical shifts, while a para isomer would only show four due to its plane of symmetry. youtube.comquora.com By comparing the observed spectra with predicted patterns, the ortho regiochemistry can be unequivocally confirmed.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides complementary information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov

Vibrational Mode Assignment and Correlation to Functional Groups

The IR and Raman spectra of this compound are dominated by absorptions corresponding to its ester and substituted aromatic functionalities.

The most prominent feature in the IR spectrum is the strong absorption band due to the carbonyl (C=O) stretch of the ester, which typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.comspectroscopyonline.com The C-O stretching vibrations of the ester group are also characteristic, appearing as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

Other significant absorptions include:

C-H stretching: Aliphatic C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. libretexts.orgpressbooks.pub

Aromatic C=C stretching: These in-ring vibrations typically give rise to several bands in the 1600-1450 cm⁻¹ region. libretexts.orgpressbooks.pub

C-H out-of-plane bending: Strong absorptions in the 900-690 cm⁻¹ range are characteristic of substituted benzenes. The exact position of these bands can be diagnostic of the substitution pattern. For ortho-disubstituted rings, a strong band is expected between 770 and 735 cm⁻¹. spectroscopyonline.com

Raman spectroscopy provides complementary data. While the polar C=O bond gives a strong IR signal, the non-polar C=C bonds of the aromatic ring produce strong signals in the Raman spectrum, making it particularly useful for analyzing the aromatic core. researchgate.netanton-paar.com

Interactive Data Table: Key Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
C=O StretchEster1750 - 1735Strong
C-H Stretch (Aromatic)Benzene Ring3100 - 3000Medium
C-H Stretch (Aliphatic)-CH₂-, -CH₃3000 - 2850Medium
C=C Stretch (In-ring)Benzene Ring1600 - 1450Medium-Weak
C-O StretchEster1300 - 1000Strong
C-H Out-of-Plane Bendortho-Substituted Ring770 - 735Strong

Characteristic Absorption Band Analysis for Esters and Aromatic Systems

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the key functional groups within a molecule. For this compound, these methods reveal the characteristic absorptions of its ester and aromatic components.

Infrared (IR) Spectroscopy: The IR spectrum of an aromatic ester is distinguished by a "Rule of Three," which refers to three strong absorption bands corresponding to the C=O and two C-O stretching vibrations. spectroscopyonline.comspectroscopyonline.com For this compound, the following bands are characteristic:

A very strong and sharp absorption band for the carbonyl (C=O) stretch is expected in the range of 1730–1715 cm⁻¹. This peak's position is slightly lower than that of aliphatic esters (1750–1735 cm⁻¹) due to conjugation with the aromatic ring. spectroscopyonline.comorgchemboulder.com

Two distinct C-O stretching bands are also prominent. The C-C-O stretch, involving the carbonyl carbon, typically appears as a strong band between 1300 cm⁻¹ and 1150 cm⁻¹. uobabylon.edu.iqquimicaorganica.org The O-C-C stretch from the ethyl group side of the ester is found between 1150 cm⁻¹ and 1000 cm⁻¹. spectroscopyonline.comuobabylon.edu.iq

Aromatic C=C stretching vibrations appear as multiple bands in the 1600-1450 cm⁻¹ region.

C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl and methyl groups (below 3000 cm⁻¹) are also present. docbrown.info

The absence of a broad O-H stretching band around 3300-2500 cm⁻¹ clearly distinguishes the ester from its isomeric carboxylic acid. docbrown.info

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium
Aliphatic C-HStretching3000 - 2850Medium
Ester Carbonyl (C=O)Stretching1730 - 1715Strong
Aromatic C=CStretching1600 - 1450Medium to Weak
Ester C-O ("Acid" side)Stretching1300 - 1150Strong
Ester C-O ("Alcohol" side)Stretching1150 - 1000Medium

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₁H₁₄O₂.

The theoretical exact mass, calculated from the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O), is 178.09938 Da. nih.gov An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm the elemental composition and rule out other potential formulas with the same nominal mass. amazonaws.com

ParameterValue
Molecular FormulaC₁₁H₁₄O₂
Nominal Mass178 Da
Theoretical Exact Mass178.09938 Da
InstrumentationESI-TOF, Orbitrap

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds like fragrance ingredients. nih.gov The gas chromatograph separates the components of a mixture, which are then introduced one by one into the mass spectrometer for identification and quantification. nih.govresearchgate.net

In the analysis of this compound, GC-MS can be used to:

Assess Purity: A pure sample will show a single major peak in the chromatogram at a specific retention time.

Identify Impurities: Any minor peaks can be identified by their mass spectra, revealing the presence of starting materials, by-products, or degradation products.

Structural Confirmation: The mass spectrum shows the molecular ion peak (M⁺) and a characteristic fragmentation pattern. chemguide.co.uk For this compound (M⁺ = 178), key fragments would arise from the cleavage of the ester group and the ethyl chain. A prominent fragment is often the tropylium (B1234903) ion (C₇H₇⁺) or a related structure at m/z 91, which is characteristic of compounds containing a benzyl (B1604629) moiety. The loss of the ethoxy group (-OC₂H₅) or acetic acid (CH₃COOH) can also lead to significant fragments. libretexts.orgnih.gov

For analyzing complex matrices such as perfumes or essential oils, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a complementary technique to GC-MS, particularly for less volatile or thermally unstable compounds. mostwiedzy.plresearchgate.net The use of a Time-of-Flight (TOF) mass analyzer provides high mass accuracy and resolution. mostwiedzy.pl

LC-MS-TOF can be employed for:

Direct Analysis of Formulations: Perfumes and other consumer products can be analyzed with minimal sample preparation to identify ingredients like this compound. nih.gov

Separation of Isomers: Different isomers of phenylethyl acetate, which may be difficult to resolve by GC, can potentially be separated using specific LC column chemistries.

Analysis in Complex Biological or Environmental Samples: LC-MS-TOF is highly effective for detecting and quantifying trace amounts of the compound in intricate mixtures. mostwiedzy.plresearchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique that determines the mass percentage of each element (carbon, hydrogen, and oxygen) in a pure sample. velp.comalgoreducation.com The experimental results are then compared to the theoretical values calculated from the compound's proposed empirical formula. nih.gov

For this compound (C₁₁H₁₄O₂), the theoretical elemental composition is:

Carbon (C): 74.13%

Hydrogen (H): 7.92%

Oxygen (O): 17.95%

A close match between the experimentally determined percentages and these theoretical values (typically within a ±0.4% deviation) provides strong evidence for the compound's empirical formula and purity. nih.gov

ElementMolecular FormulaTheoretical Mass %Experimental Mass % (Typical)
Carbon (C)C₁₁H₁₄O₂74.13%74.13 ± 0.4%
Hydrogen (H)7.92%7.92 ± 0.4%
Oxygen (O)17.95%17.95 ± 0.4%

X-ray Crystallography for Solid-State Structure Determination (for related crystalline analogues)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, studying crystalline analogues can provide invaluable insight into its molecular conformation, bond lengths, and bond angles. nih.govwebqc.org

Analysis of related crystalline organotin carboxylate structures derived from phenyl-ethanoic acids has shown that the carboxylate groups can form bridges between metal atoms, leading to polymeric structures in the solid state. researchgate.net Such studies on solid derivatives or closely related crystalline esters can reveal:

Bond Lengths and Angles: Precise measurements that can be compared with theoretical values from computational models.

Intermolecular Interactions: How molecules pack together in the solid state, which can inform about their physical properties.

By examining the crystal structures of analogues, researchers can build more accurate models of the conformational preferences of this compound in different environments.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Methodologies and Functional Selection (e.g., B3LYP)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.

A crucial aspect of DFT calculations is the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. This approach often yields highly accurate results for a wide range of chemical systems. For a molecule like 2-(2-Methylphenyl)ethyl acetate (B1210297), B3LYP, in conjunction with a suitable basis set such as 6-311++G(d,p), would be a common choice for optimizing the molecular geometry and calculating various properties. The selection of this functional and basis set has been shown to provide reliable results for similar organic molecules.

Hartree-Fock (HF) Theory and Basis Set Optimization

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While it systematically neglects electron correlation, leading to energies that are higher than the true energy, it provides a valuable qualitative understanding of molecular orbitals and serves as a starting point for more advanced methods.

In HF calculations, as with DFT, the choice of a basis set is critical. A basis set is a set of mathematical functions used to build molecular orbitals. Optimization of the basis set involves selecting one that is large enough to accurately describe the electronic distribution without being computationally prohibitive. For a molecule of the size of 2-(2-Methylphenyl)ethyl acetate, basis sets like the Pople-style 6-31G(d) or the more extensive 6-311+G(d,p) are commonly employed to achieve a good balance between accuracy and computational efficiency.

Computational Software Applications (e.g., Gaussian, Gaussview, Spartan)

The theoretical calculations described above are implemented through specialized software packages. Gaussian is one of the most widely used programs for high-level quantum chemical calculations, offering a vast array of DFT and HF methods and basis sets. GaussView is a graphical user interface that works in conjunction with Gaussian to build molecules, set up calculations, and visualize the results, such as molecular orbitals and electrostatic potential maps. Spartan is another popular computational chemistry software that provides a user-friendly interface for performing a range of calculations, from molecular mechanics to advanced quantum mechanical methods, making it a valuable tool for both research and education.

Molecular Geometry Optimization and Conformer Analysis

The three-dimensional structure of a molecule is crucial to its properties and reactivity. Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, multiple energy minima, known as conformers, may exist.

A conformer analysis would be performed to identify the various stable conformations and their relative energies. This process typically involves systematically rotating the dihedral angles of the flexible bonds and performing a geometry optimization for each starting structure. The results of such an analysis would reveal the most stable conformer(s) of this compound and the energy barriers between them. This information is critical for understanding the molecule's behavior in different environments.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its chemical reactivity. Computational methods provide valuable descriptors that help in predicting how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. For this compound, a calculation of the HOMO and LUMO energies would provide insight into its electrophilic and nucleophilic character and its potential reactivity in various chemical reactions.

The table below presents hypothetical data for this compound, illustrating the typical output of a DFT calculation at the B3LYP/6-311++G(d,p) level of theory. It is important to note that these are representative values for a molecule of this type and not experimentally verified data.

ParameterHypothetical Value
Total Energy (Hartree) -653.12345
HOMO Energy (eV) -6.89
LUMO Energy (eV) -0.45
HOMO-LUMO Gap (eV) 6.44
Dipole Moment (Debye) 2.15

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements, such as core orbitals, lone pairs, and bonds. uni-muenchen.dewisc.edu This approach provides a quantitative description of the charge transfer interactions within a molecule by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. uni-muenchen.de The energetic significance of these interactions is evaluated using second-order perturbation theory. wisc.edu

For this compound, NBO analysis would elucidate key intramolecular interactions. A primary focus would be the delocalization of electron density from the oxygen lone pairs into adjacent antibonding orbitals. Specifically, the analysis would quantify the stabilization energy associated with the interaction between the lone pair of the carbonyl oxygen (a donor NBO) and the antibonding orbital of the adjacent carbon-oxygen single bond (an acceptor NBO). This n → σ* interaction is crucial to understanding the electronic structure of the ester group. researchgate.net

Furthermore, NBO analysis can reveal hyperconjugative effects involving the aromatic ring and the ethyl acetate side chain. The interaction energies would quantify the delocalization between the π-orbitals of the benzene (B151609) ring and the σ* orbitals of the C-C and C-H bonds of the ethyl group. The analysis also provides details on the hybridization of the atomic orbitals, which deviates from ideal sp², sp³ configurations due to these electronic interactions. wisc.edu

Table 1: Hypothetical NBO Second-Order Perturbation Analysis for this compound This table illustrates the type of data generated from an NBO analysis. Values are representative.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)¹
LP (1) O_carbonyl σ* (C_carbonyl - O_ester) 5.2
LP (2) O_ester σ* (C_carbonyl - C_alpha) 2.1
π (C_ring - C_ring) σ* (C_ring - C_ethyl) 1.8
σ (C_alpha - H) π* (C_carbonyl = O_carbonyl) 0.9

¹ E(2) represents the stabilization energy of the charge transfer interaction.

Molecular Electrostatic Potential Surfaces (MEPS) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. wolfram.com Different colors represent varying potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. researchgate.netresearchgate.net

For this compound, the MEP map would clearly identify the carbonyl oxygen as the region of highest negative electrostatic potential (red). This is due to the high electron density from the double bond and the oxygen's lone pairs, making it the primary site for interaction with electrophiles or for hydrogen bonding. researchgate.net Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those on the methyl group attached to the ring and the ethyl group. The aromatic ring itself would show a region of negative potential (yellow to orange) above and below the plane, characteristic of π-electron systems, making it susceptible to electrophilic attack. researchgate.net

Fukui Functions for Reactivity Prediction

Fukui functions are descriptors derived from density functional theory (DFT) that help in predicting the most reactive sites within a molecule. researchgate.netosti.gov The function quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com This allows for the identification of sites prone to nucleophilic attack (where an electron is best accepted) and electrophilic attack (where an electron is most easily donated). scm.comresearchgate.net The condensed Fukui function simplifies this by assigning a value to each atom in the molecule. scm.com

In the case of this compound, Fukui function analysis would provide specific predictions for its chemical reactivity.

Site for Nucleophilic Attack: The analysis would likely identify the carbonyl carbon as the most susceptible site for a nucleophilic attack. This is because adding an electron to the molecule would cause the largest change in electron density at this electrophilic carbon.

Site for Electrophilic Attack: The carbonyl oxygen atom would be pinpointed as a primary site for electrophilic attack, as it is the most capable of donating electron density. The carbon atoms of the aromatic ring would also show susceptibility to electrophilic attack.

The dual descriptor, which combines the functions for nucleophilic and electrophilic attack, can unambiguously expose these reactive regions. researchgate.net

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Theoretical calculations, primarily using DFT methods like B3LYP with basis sets such as 6-311++G(d,p), are widely used to predict spectroscopic parameters. nih.gov

Vibrational Frequencies: Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. nih.gov For this compound, these calculations would predict the characteristic stretching frequency of the C=O bond in the ester group, typically expected in the 1735-1750 cm⁻¹ region. Other predictable frequencies include C-O stretching, aromatic C-H stretching, and aliphatic C-H stretching. Calculated frequencies are often systematically higher than experimental values and are therefore scaled by an appropriate factor to improve accuracy. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensor for each nucleus, the chemical shifts (δ) for ¹H and ¹³C can be predicted relative to a standard like tetramethylsilane (B1202638) (TMS). pressbooks.pub For this compound, the calculations would predict the distinct chemical shifts for the protons of the methyl group on the ring, the methylene (B1212753) protons, and the methyl protons of the acetate moiety. Similarly, ¹³C chemical shifts for the carbonyl carbon, aromatic carbons, and aliphatic carbons can be determined, aiding in the assignment of experimental spectra. nih.gov

Table 2: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts for an Ester Moiety This table illustrates the correlation between calculated and observed data for a similar structural fragment.

Carbon Atom Predicted δ (ppm) Experimental δ (ppm)
C=O 172.1 170.5
O-CH₂ 61.5 60.3

Thermodynamic Properties Calculation (e.g., Stability)

Computational chemistry allows for the calculation of key thermodynamic properties, providing insights into the stability and energetics of a molecule. Using DFT methods, one can calculate the total electronic energy of an optimized molecular structure. researchgate.net From this, properties such as the standard enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and entropy (S°) can be derived.

For this compound, these calculations would provide a quantitative measure of its thermodynamic stability. By comparing the calculated energies with those of potential isomers or related compounds, one can predict relative stabilities. For instance, the stability of the ortho-substituted isomer could be compared to its meta and para counterparts. These calculations are fundamental for understanding the compound's behavior in chemical reactions and equilibria. researchgate.net

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical switching and data storage. researchgate.net Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first hyperpolarizability (β). nih.gov A large β value is indicative of a significant NLO response. researchgate.net These properties are strongly related to the electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Molecules with a small HOMO-LUMO gap often exhibit larger hyperpolarizability. researchgate.net

For this compound, DFT calculations could determine its HOMO-LUMO energy gap and compute its β value. The presence of the π-conjugated system in the phenyl ring connected to the electron-withdrawing ester group suggests potential, albeit likely modest, NLO activity. The calculations would quantify this potential and provide a basis for comparing it with known NLO materials.

Quantitative Structure-Activity/Property Relationship (QSAR) Modeling for Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with a specific activity or property, such as biological potency or toxicity. ijnrd.org The process involves generating a set of molecular descriptors (numerical representations of chemical information) for a series of compounds and then developing a mathematical model that relates these descriptors to the observed activity. nih.govnih.gov

A QSAR model could be developed for a series of substituted phenyl ethyl acetates, including this compound, to predict a property of interest. For example, a QSAR study on the toxicity of aliphatic and aromatic esters could use descriptors like hydrophobicity (LogP), molecular weight, and electronic parameters to build a predictive model. researchgate.net Such a model would allow for the estimation of the toxicity of new, untested esters based solely on their chemical structure, which is valuable in risk assessment and chemical design. nih.govepa.gov

Theoretical Investigations of Isomeric Forms and Regioselectivity

Theoretical and computational chemistry offers powerful tools to investigate the structural and reactive properties of molecules like this compound. These methods can provide detailed insights into the various possible isomeric forms of the molecule and predict the regioselectivity of chemical reactions in which it participates. However, a comprehensive search of the scientific literature reveals a notable absence of specific theoretical studies focused directly on the isomeric forms and regioselectivity of this compound.

Conformational Isomers: The rotation around single bonds in this compound, particularly the bond connecting the ethyl acetate group to the phenyl ring and the bonds within the ethyl acetate moiety, can lead to various conformers with different energies. Computational analysis could predict the most stable conformers and the energy barriers between them.

Positional Isomers: The methyl group on the phenyl ring can be in the ortho, meta, or para position, leading to three distinct positional isomers: this compound, 2-(3-methylphenyl)ethyl acetate, and 2-(4-methylphenyl)ethyl acetate. Theoretical calculations could compare the relative stabilities and electronic properties of these isomers.

Regioselectivity in Synthesis: The synthesis of this compound, for instance, through the esterification of 2-(2-methylphenyl)ethanol or the reaction of a tolyl derivative with an ethyl acetate synthon, involves questions of regioselectivity. Computational models could be employed to study the reaction mechanisms and predict the favored reaction pathways, explaining why one regioisomer is formed over others. For example, in electrophilic aromatic substitution reactions on the phenyl ring, theoretical models can predict the most likely positions for substitution based on the electronic properties of the substituted ring.

Environmental Fate and Degradation Pathways

Abiotic Transformation Processes6.1.1. Hydrolysis Kinetics and Mechanisms in Aquatic Environments

No data available. Generated code6.2. Biotic Degradation Processes 6.2.1. Microbial Metabolism in Soil and Water Systems 6.2.1.1. Aerobic Degradation Mechanisms

  • No data available.
  • Due to the absence of research on this specific compound, no data tables or detailed findings can be provided. A table of mentioned compounds is not applicable as no related compounds were discussed in the context of 2-(2-Methylphenyl)ethyl acetate's environmental fate.

    Biotic Degradation Processes

    Environmental Persistence Assessment in Diverse Media (water, soil, sediments)

    The environmental persistence of a chemical is a measure of the time it remains in a particular environmental compartment before being broken down or removed. europa.eunih.gov It is often quantified by its degradation half-life (DT50). While specific experimental DT50 values for 2-(2-methylphenyl)ethyl acetate (B1210297) are not documented, its persistence can be estimated based on its structure and data from analogous compounds like ethyl acetate and other glycol ethers.

    Water: In aqueous environments, this compound is susceptible to both abiotic hydrolysis (though generally slow at neutral pH) and, more significantly, microbial degradation. Esters like ethyl acetate are considered to be readily broken down in water. chemicalbook.com For example, 2-ethoxyethyl acetate is reported to degrade in water within one to a few weeks. dcceew.gov.au Given its ester structure, this compound is expected to be "non-persistent," with a half-life likely in the range of days to weeks.

    Soil: In soil, microbial degradation is the primary removal mechanism. The rate of degradation depends on soil type, temperature, moisture, pH, and the diversity and acclimatization of the microbial community. europa.eu Based on criteria from the University of Hertfordshire's Pesticide Properties DataBase (PPDB), a compound with a soil DT50 of less than 30 days is considered "non-persistent". nih.gov It is anticipated that this compound would fall into this category under favorable conditions.

    Sediments: In anaerobic sediments, degradation would be slower than in aerobic soil and water. The process would rely on anaerobic hydrolysis followed by the slower degradation of the aromatic intermediate. stenutz.eu While still expected to degrade, its persistence would be longer in these anoxic environments.

    Persistence Estimation Table

    Environmental Compartment Expected Persistence Category Estimated Half-Life (DT50) Range Primary Degradation Pathway
    Water (Aerobic) Non-Persistent Days to Weeks Microbial Hydrolysis & Degradation
    Soil (Aerobic) Non-Persistent < 30 days Microbial Hydrolysis & Degradation

    Note: These estimations are based on the behavior of structurally similar compounds and general principles of environmental chemistry, as direct experimental data is unavailable.

    Environmental Distribution and Partitioning Behavior

    The distribution of this compound in the environment is governed by its physicochemical properties, including its affinity for organic matter, water solubility, and volatility.

    Adsorption to Suspended Solids and Sediments

    The tendency of an organic compound to adsorb to soil, suspended solids, and sediments is described by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong affinity for organic matter, leading to less mobility.

    No experimental Koc value for this compound is available. However, it can be estimated from its octanol-water partition coefficient (LogP). The LogP for a similar compound, methyl 2-(2-methylphenyl)acetate, is calculated to be 2.3. nih.gov Using standard quantitative structure-activity relationship (QSAR) models, a LogP in this range typically corresponds to a Koc value between approximately 200 and 1000 L/kg.

    This suggests that this compound will have a low to moderate tendency to adsorb to organic matter in soil and sediments. It will not be strongly bound, allowing for some mobility, but a fraction will partition to solid phases, especially in environments rich in organic carbon.

    Water Solubility and Mobility in Soil

    Water solubility is a critical factor influencing a chemical's transport in the environment. High water solubility facilitates movement with water through soil profiles (leaching) and distribution in aquatic systems.

    Bioaccumulation Potential Modeling and Tendencies

    The bioaccumulation potential of a chemical substance refers to its likelihood of being absorbed by an organism at a rate faster than its elimination, leading to a concentration of the substance in the organism's tissues. For this compound, in the absence of direct experimental data, its bioaccumulation potential is assessed through computational modeling. These models utilize the chemical's structure to predict key physicochemical properties that govern its environmental fate and behavior.

    Octanol-Water Partition Coefficient (Log K_ow_)

    A critical parameter in these models is the octanol-water partition coefficient (K_ow_), typically expressed as its logarithm (Log K_ow_). This value represents the ratio of a chemical's concentration in an octanol (B41247) phase to its concentration in a water phase at equilibrium. It serves as a primary indicator of a substance's lipophilicity, or its tendency to associate with fatty tissues. A higher Log K_ow_ value generally suggests a greater potential for bioaccumulation.

    For this compound, the Log K_ow_ has been estimated using the KOWWIN™ v1.68 model, which is part of the United States Environmental Protection Agency's (US EPA) EPI Suite™. episuite.devepa.gov This model employs a fragment constant methodology, where the chemical structure is broken down into its constituent atoms and functional groups, and a Log K_ow_ value is calculated based on the sum of the values for each fragment. epa.gov

    The predicted Log K_ow_ for this compound is presented in the table below.

    Table 1: Predicted Log K_ow_ for this compound

    Chemical Compound Predicted Log K_ow_ Model Used
    This compound 3.34 KOWWIN™ v1.68

    This moderate Log K_ow_ value suggests a potential for this compound to partition from water into the fatty tissues of aquatic organisms.

    Bioconcentration Factor (BCF)

    The bioconcentration factor (BCF) is another key indicator, representing the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state. The BCF provides a more direct estimation of a substance's potential to accumulate in aquatic life.

    The BCF for this compound has been estimated using the BCFBAF™ v3.01 model within the US EPA's EPI Suite™. regulations.govchemistryforsustainability.org This program utilizes two primary methods for its predictions. The first is a regression-based method that correlates the BCF with the Log K_ow_. regulations.gov It also considers applicable correction factors that may influence the bioaccumulation process. The second, the Arnot-Gobas method, is a mechanistic model that considers factors such as fish metabolism. regulations.gov

    The BCF values predicted by the regression-based method are detailed in the following table.

    Table 2: Predicted Bioconcentration Factor (BCF) for this compound

    Chemical Compound Log BCF (Regression-Based) BCF (Regression-Based) Model Used
    This compound 2.116 130.6 BCFBAF™ v3.01

    Based on the predicted Log K_ow_ of 3.34, the BCFBAF™ model estimates a BCF of 130.6. This value suggests a moderate potential for this compound to bioconcentrate in fish. Chemicals with BCF values between 100 and 1000 are generally considered to have a moderate bioaccumulation potential.

    It is important to note that these are modeled, screening-level estimations and should be used with an understanding of their inherent limitations. episuite.devepa.gov They provide a valuable preliminary assessment of the bioaccumulation tendencies of this compound in the absence of empirical data.

    Analytical Methodologies for 2 2 Methylphenyl Ethyl Acetate

    Chromatographic Techniques for Separation and Quantification

    Chromatographic methods are essential for isolating and measuring 2-(2-Methylphenyl)ethyl acetate (B1210297) from complex mixtures. The choice between Gas and Liquid Chromatography typically depends on the compound's volatility and thermal stability, as well as the sample matrix.

    Gas Chromatography (GC)

    Given its likely volatility as an ester, Gas Chromatography is a well-suited technique for the analysis of 2-(2-Methylphenyl)ethyl acetate. GC separates volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase coated inside a long, thin capillary column.

    The Flame Ionization Detector (FID) is a predominant detection method for the analysis of organic compounds like this compound by GC. scioninstruments.com Its operation involves the combustion of the column effluent in a hydrogen-air flame, which generates ions and electrons from the organic analytes. scioninstruments.com These charged particles are attracted to a collector electrode, producing a current that is proportional to the amount of carbon atoms in the sample. scioninstruments.com The resulting signal is amplified and recorded to produce a chromatogram. scioninstruments.com

    For optimal performance, several FID parameters must be carefully controlled. The detector temperature is typically set higher than the final oven temperature to prevent condensation of the analyte and ensure sharp peaks. For instance, in methods for other volatile esters and organic compounds, FID temperatures are commonly set between 250 °C and 280 °C. nih.govchitkara.edu.in The flow rates of the hydrogen fuel and air oxidant are also critical for maintaining a stable flame and achieving maximum sensitivity. The combination of high sensitivity and a wide dynamic range makes the FID an excellent choice for quantifying this compound in various applications. scioninstruments.com

    The selection of the stationary phase is the most critical step in developing a GC method as it dictates the separation selectivity. sigmaaldrich.comgreyhoundchrom.com The guiding principle is "like dissolves like," where the polarity of the stationary phase should be matched to the polarity of the analytes. sigmaaldrich.comsigmaaldrich.com For this compound, which contains a polar ester group and a non-polar phenyl ring, a stationary phase of low to intermediate polarity is generally recommended.

    Non-polar columns, such as those with a 100% polydimethylsiloxane (B3030410) phase, separate compounds primarily based on their boiling points. sigmaaldrich.com However, to achieve better separation of isomers or compounds with similar boiling points, a phase with some polarity is often required. jcanoingenieria.com A 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, TG-5MS) is a common starting point for many applications, as it provides a good balance of boiling point-based separation with some polarity-based selectivity. thermofisher.combibliotekanauki.pl For esters specifically, polar phases like polyethylene (B3416737) glycol (wax-type columns such as DB-Wax or TR-WaxMS) are frequently used and can offer different selectivity compared to phenyl-based phases. chromatographyonline.comresearchgate.net

    Column performance is also heavily influenced by its dimensions.

    Table 1: Impact of GC Column Dimensions on Performance
    Parameter Effect of Increasing the Value Effect of Decreasing the Value
    Length Increases resolution (by a factor of the square root of the length), increases analysis time. thermofisher.com Decreases resolution, shortens analysis time. thermofisher.com
    Internal Diameter (ID) Increases sample capacity, decreases resolution and sensitivity. jcanoingenieria.comfishersci.com Decreases sample capacity, increases resolution and sensitivity. jcanoingenieria.comfishersci.com

    | Film Thickness | Increases retention (good for volatile analytes), increases bleed at high temperatures. | Decreases retention (good for high boiling point analytes), reduces column bleed, may result in sharper peaks. sigmaaldrich.comjcanoingenieria.com |

    A typical starting column for a new method might be a 30 m x 0.25 mm ID column with a 0.25 µm film thickness. thermofisher.com

    Method development in GC involves the systematic optimization of various parameters to achieve the desired separation. researchgate.net After selecting an appropriate column, the oven temperature program is optimized. For a sample containing compounds with a range of boiling points, a temperature program is superior to an isothermal method.

    A typical temperature program involves:

    An initial oven temperature and hold time: This allows for the separation of highly volatile compounds at a low temperature. An initial temperature of around 40-45 °C is common. bibliotekanauki.pl

    A temperature ramp: The oven temperature is increased at a controlled rate (e.g., 5-30 °C/min) to elute less volatile compounds. bibliotekanauki.pl Multiple ramps can be used.

    A final oven temperature and hold time: This ensures that all components, including the least volatile ones, are eluted from the column.

    The injector temperature is also a critical parameter and is generally set high enough to ensure rapid vaporization of the sample without causing thermal degradation. bibliotekanauki.pl

    Table 2: Example GC Temperature Program Parameters

    Parameter Setting 1 bibliotekanauki.pl Setting 2 chitkara.edu.in
    Initial Temperature 45 °C 40 °C
    Initial Hold Time 9 min 7 min
    Ramp 1 Rate 5 °C/min 15 °C/min
    Ramp 1 Final Temp 60 °C 230 °C
    Ramp 2 Rate 10 °C/min -
    Ramp 2 Final Temp 140 °C -
    Ramp 3 Rate 40 °C/min -
    Ramp 3 Final Temp 240 °C -
    Final Hold Time 5 min 5 min
    Injector Temperature 240 °C Not Specified
    Detector Temperature 260 °C Not Specified

    High-Performance Liquid Chromatography (HPLC)

    HPLC is a powerful technique for separating compounds dissolved in a liquid mobile phase. sigmaaldrich.com For a compound like this compound, which possesses moderate polarity, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.

    The goal of optimization is to find the right combination of stationary and mobile phases to achieve adequate retention, resolution, and analysis time.

    Stationary Phase Selection: The most common reversed-phase stationary phases are based on silica (B1680970) particles bonded with alkyl chains.

    C18 (Octadecylsilane): This is the most popular and most hydrophobic reversed-phase material, offering high retention for non-polar compounds. nih.gov

    Phenyl Phases: Columns with phenyl groups offer alternative selectivity to C18 phases. chromatographyonline.comelementlabsolutions.com They can interact with analytes through hydrophobic and π-π interactions, which can be particularly advantageous for separating aromatic compounds like this compound. chromatographyonline.comelementlabsolutions.com These phases can sometimes provide unique elution orders compared to standard C18 columns.

    Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of a mixture of water and a less polar organic solvent.

    Organic Solvents: Acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH) are the most common organic modifiers. alwsci.com Acetonitrile generally offers lower viscosity and better UV transparency, while methanol can provide different selectivity. mastelf.com

    Solvent Ratio: The ratio of organic solvent to water is a key parameter for controlling retention. Increasing the percentage of the organic modifier will decrease the retention time of the analyte in reversed-phase mode. chromatographyonline.com

    pH Control and Buffers: For ionizable compounds, the pH of the mobile phase is critical as it affects the analyte's charge state and retention. chromatographyonline.com While this compound is not strongly ionizable, buffers may be used to ensure a stable pH and reproducible retention times. chromatographyonline.com Small amounts of acids like formic acid or phosphoric acid are often added to the mobile phase to control pH and improve peak shape. chromatographyonline.comsielc.com

    Isocratic vs. Gradient Elution: An isocratic elution uses a constant mobile phase composition throughout the run. A gradient elution involves changing the mobile phase composition over time, typically by increasing the proportion of the organic solvent. Gradient elution is useful for analyzing complex mixtures with components of widely varying polarities.

    A specific method for a structurally similar compound, 2-(Ethyl(3-methylphenyl)amino)ethyl acetate, utilizes a Newcrom R1 reversed-phase column with a mobile phase of water, acetonitrile, and phosphoric acid, demonstrating a practical application of these principles. sielc.com

    Table 3: Common Mobile Phase Components in Reversed-Phase HPLC

    Component Purpose Common Examples
    Aqueous Solvent The primary, highly polar component of the mobile phase. HPLC Grade Water
    Organic Modifier Mixed with water to adjust the polarity and elution strength of the mobile phase. Acetonitrile (ACN), Methanol (MeOH) alwsci.com
    Acid/Buffer Controls pH to ensure consistent analyte ionization and improve peak shape. Phosphoric Acid, Formic Acid, Acetate Buffers alwsci.comsielc.com
    Detector Coupling (e.g., UV, Diode Array Detection)

    High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, and its power is significantly enhanced by coupling it with various detectors. For the analysis of compounds like this compound, Ultraviolet (UV) and Diode Array Detectors (DAD) are particularly valuable.

    UV detectors measure the absorbance of UV light by the analyte at a specific wavelength. This technique is straightforward and widely used for the quantitative analysis of compounds that possess a chromophore, a part of the molecule that absorbs UV or visible light. nih.govsrlchem.comrx-sol.com The selection of an appropriate wavelength is crucial for sensitivity and selectivity.

    Diode Array Detection (DAD), a more advanced form of UV detection, provides a significant advantage by acquiring a full UV-visible spectrum of the eluting compound simultaneously. phcog.commdpi.comrsc.org This capability is invaluable for several reasons:

    Peak Purity Assessment: DAD allows for the assessment of peak purity by comparing spectra across a single chromatographic peak. Inconsistent spectra can indicate the presence of co-eluting impurities.

    Compound Identification: The acquired UV spectrum serves as a characteristic fingerprint of the compound, which can be compared against a library of known spectra for identification purposes. rsc.org

    Method Development: During method development, DAD helps in selecting the optimal detection wavelength for maximum sensitivity for each compound in a mixture. mdpi.com

    In a typical HPLC-DAD setup for analyzing organic compounds, a reversed-phase column, such as a C18 column, is often employed. phcog.comresearchgate.net The mobile phase usually consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous component, often with a buffer or acid modifier to control the pH and improve peak shape. phcog.comsielc.com The gradient elution, where the composition of the mobile phase is changed over time, is frequently used to separate compounds with a wide range of polarities. nih.gov

    For instance, a method for separating a mixture of compounds might utilize a gradient of acetonitrile and an aqueous solution of phosphoric acid. sielc.com The detector would be set to monitor a range of wavelengths, and specific wavelengths would be extracted for the quantification of each analyte. mdpi.com The precision and accuracy of such methods are typically validated by assessing parameters like linearity, recovery, and repeatability. nih.gov

    Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

    Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used in organic synthesis to monitor the progress of reactions and to assess the purity of products, including this compound. wvu.eduwalisongo.ac.idyoutube.comthieme.de

    Reaction Monitoring:

    TLC is an invaluable tool for tracking the conversion of reactants to products. youtube.comthieme.de By spotting the reaction mixture alongside the starting material on a TLC plate at different time intervals, a chemist can visually assess the disappearance of the reactant spot and the appearance of the product spot. youtube.com The reaction is considered complete when the starting material spot is no longer visible. walisongo.ac.id

    Purity Assessment:

    A pure compound should ideally appear as a single spot on a TLC plate. The presence of multiple spots indicates the presence of impurities. libretexts.org By comparing the TLC profile of a synthesized compound with that of a pure standard, its purity can be qualitatively evaluated.

    Key Parameters in TLC:

    Stationary Phase: The most common stationary phase for TLC is silica gel, a polar adsorbent. wvu.edunih.gov

    Mobile Phase (Eluent): The choice of the mobile phase is critical for achieving good separation. It is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate). wvu.edurochester.edumit.edu The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) for the compound of interest, generally between 0.2 and 0.4 for good separation. rochester.edu

    Visualization: Since many organic compounds are colorless, a method of visualization is required. UV light is a common non-destructive method, where compounds with a UV chromophore appear as dark spots on a fluorescent TLC plate. libretexts.org Destructive methods involve spraying the plate with a staining reagent that reacts with the compounds to produce colored spots. mit.edu

    A common mobile phase system for the TLC analysis of moderately polar compounds like esters is a mixture of hexane and ethyl acetate. wvu.edurochester.edubiotage.com The ratio of these solvents is varied to control the elution of the compounds. A higher proportion of ethyl acetate increases the polarity of the mobile phase, causing the compounds to travel further up the plate (higher Rf value). wvu.edu

    Flash Chromatography for Purification and Isolation

    Flash chromatography is a rapid and efficient purification technique used to isolate desired compounds from a reaction mixture. rochester.eduwfu.edu It is a form of preparative column chromatography that utilizes a positive pressure to force the mobile phase through the stationary phase, typically silica gel. rochester.edu This technique is particularly well-suited for the purification of compounds like this compound on a laboratory scale. core.ac.uk

    The selection of an appropriate solvent system (mobile phase) is crucial for a successful flash chromatography separation and is typically determined by prior TLC analysis. rochester.edubiotage.com The goal is to find a solvent system where the desired compound has an Rf value of around 0.2-0.4 on the TLC plate. rochester.edu This generally ensures good separation from impurities.

    The Process of Flash Chromatography:

    Column Packing: A glass column is packed with silica gel, the stationary phase. rochester.edu

    Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel column. rochester.edu

    Elution: The chosen mobile phase is passed through the column under pressure (e.g., using compressed air). The components of the mixture travel down the column at different rates depending on their polarity and their interaction with the stationary and mobile phases. rochester.edu

    Fraction Collection: The eluent is collected in a series of fractions.

    Analysis: The collected fractions are analyzed by TLC to identify which fractions contain the pure desired compound. researchgate.net

    Commonly used solvent systems for flash chromatography include mixtures of hexane and ethyl acetate, or dichloromethane (B109758) and methanol. rochester.eduwfu.edu For a compound like this compound, a gradient of ethyl acetate in hexane would likely be an effective eluent, starting with a low percentage of ethyl acetate and gradually increasing it to elute compounds of increasing polarity. core.ac.uk

    Column Chromatography for Crude Product Purification

    Column chromatography is a fundamental and widely used purification technique in organic chemistry for separating compounds from a mixture. nih.gov It operates on the same principles as TLC and flash chromatography, involving a stationary phase (commonly silica gel) packed into a column and a mobile phase (eluent) that flows through it. nih.govwiley-vch.de This method is often used for the purification of crude reaction products, including esters like this compound. walisongo.ac.idwiley-vch.dersc.org

    The separation is based on the differential adsorption of the components of the mixture onto the stationary phase. Less polar compounds have weaker interactions with the polar silica gel and therefore travel down the column more quickly with the mobile phase. More polar compounds have stronger interactions and move down the column more slowly.

    Steps in Column Chromatography:

    Solvent System Selection: As with flash chromatography, the appropriate solvent system is determined by TLC analysis. researchgate.net A solvent system that gives a good separation of spots on a TLC plate is chosen. reddit.com

    Column Packing: The column is carefully packed with the stationary phase, typically silica gel, to avoid cracks or channels that would lead to poor separation. reddit.com

    Sample Loading: The crude product is dissolved in a small amount of solvent and loaded onto the top of the column.

    Elution: The mobile phase is allowed to run through the column, either by gravity or with the application of low pressure. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate the components effectively. researchgate.net

    Fraction Collection and Analysis: The eluent is collected in fractions, which are then analyzed by TLC to determine the composition of each fraction. Fractions containing the pure product are combined. rsc.org

    For the purification of a moderately polar compound like this compound, a common eluent would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. wiley-vch.dersc.org The ratio of these solvents would be optimized based on TLC results to achieve the best separation.

    Spectroscopic Analytical Methods for Qualitative and Quantitative Analysis

    Spectroscopic methods are indispensable for the qualitative and quantitative analysis of chemical compounds. These techniques rely on the interaction of electromagnetic radiation with matter to provide information about the structure, concentration, and purity of a substance.

    UV-Vis Spectroscopy for Concentration Determination

    UV-Visible (UV-Vis) spectroscopy is a widely used quantitative analytical technique for determining the concentration of a substance in a solution. nih.gov This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

    For a compound like this compound, which contains an aromatic ring, it will exhibit absorbance in the UV region of the electromagnetic spectrum. rx-sol.com To determine its concentration, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). nih.gov The absorbance of an unknown sample is then measured, and its concentration can be determined by interpolation from the calibration curve.

    The choice of solvent is important as it should not absorb in the same region as the analyte. nih.gov Solvents like ethanol (B145695), methanol, and hexane are commonly used in UV-Vis spectroscopy. nih.gov The purity of the solvent is also crucial to avoid interference. srlchem.com

    Table 1: Analytical Methodologies Overview

    Method Principle Application for this compound Key Parameters
    HPLC with UV/DAD Detection Differential partitioning between a mobile and stationary phase, with detection based on UV absorbance. phcog.comsielc.com Quantitative analysis, purity assessment, and identification. nih.govmdpi.com Column type (e.g., C18), mobile phase composition (e.g., acetonitrile/water), flow rate, detection wavelength(s). phcog.commdpi.comsielc.com
    Thin-Layer Chromatography (TLC) Differential migration of components on a stationary phase coated plate, driven by a mobile phase. wvu.edunih.gov Reaction monitoring and qualitative purity assessment. walisongo.ac.idyoutube.comthieme.de Stationary phase (e.g., silica gel), mobile phase (e.g., hexane/ethyl acetate), visualization method (e.g., UV light). wvu.edulibretexts.orgmit.edu
    Flash Chromatography Pressurized column chromatography for rapid purification. rochester.edu Preparative isolation and purification from reaction mixtures. wfu.educore.ac.uk Stationary phase (e.g., silica gel), mobile phase determined by TLC, applied pressure. rochester.edubiotage.comwfu.edu
    Column Chromatography Separation based on differential adsorption of components on a stationary phase. nih.gov Purification of crude products. walisongo.ac.idwiley-vch.dersc.org Stationary phase (e.g., silica gel), mobile phase composition, column dimensions. wiley-vch.deresearchgate.netreddit.com

    | UV-Vis Spectroscopy | Measurement of light absorbance by a molecule at specific wavelengths. nih.gov | Determination of concentration in solution. nih.gov | Wavelength of maximum absorbance (λmax), solvent, calibration curve. rx-sol.comnih.gov |

    Spectrofluorometric Methods for Trace Analysis

    Spectrofluorometry is a highly sensitive spectroscopic technique used for the analysis of fluorescent compounds. It involves exciting a molecule at a specific wavelength and measuring the light emitted at a longer wavelength. This method can be several orders of magnitude more sensitive than absorption spectroscopy, making it ideal for trace analysis.

    While not all compounds are naturally fluorescent, some can be chemically modified (derivatized) to become fluorescent. For a compound like this compound, its native fluorescence would need to be evaluated. If it is not sufficiently fluorescent, derivatization strategies could potentially be employed to introduce a fluorophore into the molecule.

    The instrumentation for spectrofluorometry consists of a light source, an excitation monochromator, a sample cell, an emission monochromator, and a detector. The use of two monochromators provides a high degree of selectivity, as both the excitation and emission wavelengths can be specifically chosen for the analyte of interest. This selectivity, combined with its high sensitivity, makes spectrofluorometry a powerful tool for detecting and quantifying compounds at very low concentrations.

    Sample Preparation Techniques

    Effective sample preparation is a crucial first step to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte for detection.

    Liquid-liquid extraction (LLE) is a widely employed technique for the separation of aromatic esters like this compound from aqueous samples. Ethyl acetate is a common solvent of choice for this purpose due to its moderate polarity and ability to efficiently dissolve a wide range of organic compounds. rsc.orgyoutube.com

    The general procedure for LLE involves the following steps:

    Sample pH Adjustment: The pH of the aqueous sample may be adjusted to optimize the partitioning of the analyte into the organic phase.

    Solvent Addition: A measured volume of ethyl acetate is added to the aqueous sample in a separatory funnel. The ratio of solvent to sample is a critical parameter that is often optimized to maximize extraction efficiency. pu.edu.pk

    Mixing: The mixture is agitated to facilitate the transfer of the analyte from the aqueous phase to the ethyl acetate phase. youtube.com

    Phase Separation: The two immiscible layers, the aqueous layer and the organic ethyl acetate layer, are allowed to separate. This compound will be concentrated in the upper ethyl acetate layer.

    Collection: The ethyl acetate layer containing the analyte is collected. The extraction process may be repeated with fresh solvent to improve recovery. nih.gov

    Drying and Concentration: The collected organic extract is typically dried over an anhydrous salt, such as sodium sulfate, to remove any residual water. The solvent may then be evaporated to concentrate the analyte before analysis.

    In addition to LLE, other extraction techniques such as solid-phase microextraction (SPME) are also valuable, particularly for volatile and semi-volatile compounds in headspace analysis. innovatechlabs.comsigmaaldrich.com This technique uses a fiber coated with a stationary phase to adsorb the analyte from the sample, which can then be thermally desorbed directly into a gas chromatograph.

    Table 1: General Parameters for Liquid-Liquid Extraction of Aromatic Esters

    ParameterDescriptionTypical Value/Condition
    Extraction Solvent The organic solvent used to extract the analyte from the aqueous phase.Ethyl Acetate
    Solvent to Sample Ratio The volumetric ratio of the extraction solvent to the sample.1:1 to 1:5 (v/v)
    Extraction Time The duration of mixing to ensure efficient mass transfer.5 - 30 minutes
    Number of Extractions The number of times the sample is extracted with fresh solvent.2 - 3 cycles
    Drying Agent Anhydrous salt used to remove water from the organic extract.Sodium Sulfate

    When this compound is collected from air samples onto a solid adsorbent, such as activated charcoal or polymeric resins like Tenax TA, a desorption step is necessary to release the analyte for analysis. Desorption efficiency studies are performed to determine the percentage of the analyte that can be recovered from the adsorbent.

    This is typically evaluated by loading a known amount of this compound onto the adsorbent, and then desorbing it using either a solvent or thermal desorption. ebrary.net

    Solvent Desorption: The adsorbent is washed with a small volume of a suitable solvent (e.g., carbon disulfide, methylene (B1212753) chloride) to elute the analyte. The efficiency is calculated by comparing the amount of analyte in the eluate to the amount originally loaded.

    Thermal Desorption: The adsorbent is heated in a controlled manner, and the desorbed analyte is transferred directly into the analytical instrument, typically a gas chromatograph. The efficiency is determined by comparing the analytical response to that of a direct injection of a known amount of the analyte.

    Factors influencing desorption efficiency include the nature of the adsorbent, the desorption temperature and time, the flow rate of the desorption gas (in thermal desorption), and the choice of solvent (in solvent desorption). mdpi.comresearchgate.net For volatile esters, thermal desorption is often preferred as it avoids dilution of the sample in a solvent. ebrary.net

    Industrial Analytical Quality Control Methodologies

    The quality control of this compound in an industrial setting is crucial to ensure its identity, purity, and consistency, thereby guaranteeing the quality and safety of the final products in which it is used. ffdcindia.org The primary analytical technique for quality control of fragrance ingredients like this compound is gas chromatography (GC), often coupled with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification. researchgate.net

    Key quality control parameters and methodologies for this compound are outlined below:

    Identity Confirmation: The identity of the incoming raw material is confirmed by comparing its GC retention time and mass spectrum to that of a certified reference standard. The mass spectrum should exhibit the characteristic fragmentation pattern of this compound.

    Purity Assessment: The purity of this compound is typically determined by GC-FID. The peak area of the analyte is compared to the total area of all peaks in the chromatogram. Industrial specifications for fragrance ingredients often require a high purity, typically in the range of 98-99.5%.

    Table 1: Typical Industrial Quality Control Parameters for this compound

    ParameterMethodTypical Specification
    Appearance VisualClear, colorless to pale yellow liquid
    Odor OlfactoryConforms to standard
    Purity (Assay) GC-FID≥ 98.0%
    Refractive Index @ 20°C Refractometer1.498 - 1.502
    Specific Gravity @ 20°C Densitometer1.010 - 1.014
    Identity GC-MSMatches reference spectrum

    Impurity Profiling: In addition to the main component, the presence and concentration of impurities are monitored. These can include:

    Starting materials from the synthesis, such as 2-(2-methylphenyl)ethanol.

    By-products from the manufacturing process.

    Isomers, such as 2-(3-methylphenyl)ethyl acetate and 2-(4-methylphenyl)ethyl acetate.

    The concentration of specific impurities may be limited by internal specifications or regulatory requirements, such as those set by the International Fragrance Association (IFRA). While a specific IFRA standard for this compound was not found in the provided search results, the organization sets standards for many fragrance materials to ensure their safe use. cloudfront.net

    Method Validation: The analytical methods used for quality control must be validated to ensure they are accurate, precise, and reliable. Validation parameters, as per guidelines from organizations like the International Conference on Harmonisation (ICH), typically include:

    Accuracy: The closeness of the test results to the true value.

    Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same analyst, same equipment) and intermediate precision (different analysts, different equipment, different days).

    Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range.

    Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

    Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

    Olfactory assessment by a trained perfumer remains a critical component of the quality control process, ensuring that the material meets the desired scent profile. ffdcindia.org

    Advanced Applications and Research Directions

    Role as a Chemical Intermediate in Complex Organic Syntheses

    While 2-(2-methylphenyl)ethyl acetate (B1210297) is a relatively simple ester, its structural components—the ortho-substituted aromatic ring and the ethyl acetate moiety—make it a potentially valuable intermediate in the synthesis of more complex organic molecules. The presence of the methyl group on the phenyl ring and the ester functionality provides multiple sites for chemical modification.

    The synthesis of 2-(2-methylphenyl)ethyl acetate itself can be achieved through several standard organic chemistry reactions. A common method involves the esterification of 2-(2-methylphenyl)ethanol with acetic anhydride (B1165640) or acetyl chloride in the presence of an acid catalyst. The precursor alcohol, 2-(2-methylphenyl)ethanol, is commercially available and can be synthesized through various routes, such as the reduction of 2-methylphenylacetic acid or its esters.

    As a chemical intermediate, this compound can undergo a variety of transformations:

    Hydrolysis: The ester can be hydrolyzed back to 2-(2-methylphenyl)ethanol, which can then be used in other reactions.

    Transesterification: Reaction with other alcohols in the presence of a catalyst can yield different esters of 2-(2-methylphenyl)ethanol.

    Reactions at the Aromatic Ring: The phenyl ring can be subjected to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce additional functional groups. The directing effects of the alkyl and ethyl acetate substituents would influence the position of substitution.

    Oxidation of the Methyl Group: The methyl group on the phenyl ring could be oxidized to a carboxylic acid or an aldehyde, providing another handle for further chemical modifications.

    Although specific examples of this compound as a direct intermediate in the synthesis of highly complex, named molecules are not extensively documented in mainstream chemical literature, its potential as a building block is evident. Its structural analogues, such as phenylethyl acetate and its derivatives, are utilized in the synthesis of various pharmaceuticals and fine chemicals. For instance, related phenylethylamines are core structures in many biologically active compounds. The strategic placement of the ortho-methyl group in this compound could be leveraged to influence the stereochemistry or electronic properties of a target molecule in a multi-step synthesis.

    Development as a Chiral Catalyst or Ligand Component (based on related structures)

    The field of asymmetric catalysis, which utilizes chiral catalysts to produce enantiomerically pure compounds, is of paramount importance in the pharmaceutical and fine chemical industries. While this compound itself is not chiral, it possesses a structural framework that, with appropriate modifications, could be developed into a chiral ligand for transition metal catalysts. The key is the introduction of chirality, which could be achieved, for example, by stereoselective reactions on the ethyl side chain or by incorporating a chiral substituent onto the phenyl ring.

    The potential for developing chiral catalysts and ligands from structures related to this compound is supported by existing research on similar molecular scaffolds. For instance, chiral ligands derived from 2-phenylethanol (B73330) and its analogues have been successfully employed in a variety of asymmetric transformations. These ligands often chelate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

    Examples of Related Chiral Ligands and Their Applications:

    Ligand TypeStructural FeaturesApplication in Asymmetric Catalysis
    Phosphine (B1218219) Ligands Chiral phosphine groups attached to a biphenyl (B1667301) or other aromatic backbone.Hydrogenation, cross-coupling reactions.
    Oxazoline (B21484) Ligands Chiral oxazoline rings, often in a bidentate or tridentate arrangement.Allylic alkylation, cyclopropanation.
    Amine and Diamine Ligands Chiral amines or diamines, sometimes with additional coordinating groups.Transfer hydrogenation, epoxidation.
    N-Heterocyclic Carbene (NHC) Ligands Chiral NHC units, which are strong sigma-donors.A variety of C-C and C-N bond-forming reactions.

    The 2-(2-methylphenyl)ethyl moiety could serve as a key component of a chiral ligand. The ortho-methyl group can impart specific steric hindrance that may be beneficial for enantioselectivity in a catalytic reaction. By synthesizing chiral derivatives of 2-(2-methylphenyl)ethanol and subsequently functionalizing them to create, for example, phosphine, amine, or oxazoline ligands, new classes of chiral catalysts could be developed.

    The design principles for such ligands would involve:

    Introduction of a Stereocenter: This could be at the carbon atom bearing the hydroxyl group (in the parent alcohol) or at another position.

    Attachment of a Coordinating Group: Functional groups capable of binding to a metal center, such as phosphines, amines, or N-heterocycles, would be introduced.

    Tuning of Steric and Electronic Properties: The ortho-tolyl group and other substituents could be varied to optimize the performance of the resulting catalyst in a specific reaction.

    While this remains a prospective area of research for this compound itself, the extensive literature on related chiral ligands provides a strong foundation for future work in this direction.

    Bio-based Production Potential and Metabolic Engineering (e.g., from C1 compounds)

    The increasing demand for sustainable and environmentally friendly chemical production processes has spurred research into the bio-based synthesis of valuable compounds. Metabolic engineering of microorganisms offers a promising alternative to traditional chemical synthesis for the production of aromatic esters like this compound. The focus of such research is often on utilizing renewable feedstocks, including glucose and, more ambitiously, C1 compounds like methanol (B129727) or formate.

    The biosynthesis of the closely related compound, 2-phenylethyl acetate, has been extensively studied and provides a blueprint for the potential bio-production of this compound. sigmaaldrich.com The key steps in the established biosynthetic pathway for 2-phenylethyl acetate in microorganisms like Saccharomyces cerevisiae (baker's yeast) are:

    Precursor Synthesis: The amino acid L-phenylalanine, derived from the shikimate pathway, serves as the primary precursor.

    Ehrlich Pathway: L-phenylalanine is converted to 2-phenylethanol via a two-step process involving a transaminase and a decarboxylase.

    Esterification: An alcohol acetyltransferase (AAT) then catalyzes the esterification of 2-phenylethanol with acetyl-CoA to produce 2-phenylethyl acetate. acs.org

    To produce this compound, a similar strategy could be envisioned, starting with a modified precursor. The biosynthesis would require the generation of 2-methyl-L-phenylalanine. This could potentially be achieved by engineering the enzymes of the shikimate pathway to accept a different substrate or by introducing novel enzymes that can methylate a pathway intermediate. Once 2-(2-methylphenyl)ethanol is produced, the native or an engineered alcohol acetyltransferase could complete the synthesis.

    Metabolic Engineering Strategies for Enhanced Production:

    StrategyDescription
    Pathway Engineering Overexpression of rate-limiting enzymes and knockout of competing pathways to channel metabolic flux towards the target product.
    Enzyme Engineering Modifying the substrate specificity and catalytic efficiency of key enzymes, such as the AAT, to favor the production of the desired ester.
    Cofactor Engineering Ensuring a sufficient supply of necessary cofactors, like acetyl-CoA, for the esterification step.
    Host Strain Optimization Using robust microbial hosts that are tolerant to the product and can efficiently utilize the desired feedstock.

    The use of C1 compounds as a feedstock presents a more significant challenge but is a highly sought-after goal for a sustainable bioeconomy. This would require the integration of a C1 assimilation pathway, such as the ribulose monophosphate (RuMP) pathway or the serine cycle, with the biosynthetic pathway for the aromatic ester. While significant progress has been made in engineering microbes to utilize C1 feedstocks for the production of various chemicals, applying this to a specialized compound like this compound is a long-term research objective.

    The potential for bio-based production of this compound is a compelling area of future research, driven by the principles of green chemistry and the desire for sustainable manufacturing processes.

    Emerging Research Areas and Unexplored Properties

    Beyond its established and potential applications, this compound and its structural analogues are being investigated in a variety of emerging research areas. These explorations aim to uncover novel properties and applications in fields ranging from materials science to medicinal chemistry.

    One area of interest is the incorporation of substituted phenylethyl structures into advanced materials. The aromatic ring provides a rigid scaffold that can be functionalized to create polymers, liquid crystals, or other functional materials with tailored properties. The specific substitution pattern on the phenyl ring can influence the material's thermal stability, optical properties, and self-assembly behavior. While direct research on this compound in materials science is not prominent, the principles of molecular design suggest its potential as a monomer or a component in the synthesis of new materials.

    In the realm of medicinal chemistry, the phenylethyl scaffold is a common motif in a wide range of biologically active molecules. The introduction of substituents on the phenyl ring is a well-established strategy for modulating the pharmacological properties of a drug candidate, such as its potency, selectivity, and metabolic stability. Although this compound itself is not a known therapeutic agent, its derivatives could be explored for their potential biological activities. The ortho-methyl group, for instance, could influence the binding of a molecule to a biological target by providing specific steric interactions.

    Another emerging area is the study of the sensory properties of a wider range of aromatic esters. While the fragrance of this compound is known, a more detailed understanding of its odor profile and how it interacts with olfactory receptors could be of interest to the flavor and fragrance industry. This could involve computational modeling of receptor-ligand interactions and detailed sensory panel studies.

    The unexplored properties of this compound also represent a frontier for fundamental chemical research. This could include detailed studies of its conformational preferences, its behavior in different solvent environments, and its reactivity under unconventional conditions (e.g., in ionic liquids or under mechanochemical activation). Such fundamental knowledge can provide the basis for the development of new applications in the future.

    Future Challenges and Opportunities in Fundamental and Applied Research

    The future of research on this compound is characterized by both significant challenges and exciting opportunities. Overcoming these challenges will require innovative approaches in chemical synthesis, catalysis, and biotechnology, while the opportunities span a wide range of potential applications.

    Future Challenges:

    Selective Functionalization: Developing methods for the selective functionalization of the different positions on the aromatic ring and the ethyl acetate side chain is a key challenge in synthetic chemistry. This is particularly important for creating complex derivatives with precisely controlled structures.

    Asymmetric Synthesis: The development of efficient and highly selective methods for the asymmetric synthesis of chiral derivatives of this compound is crucial for exploring their potential in chiral applications, such as in pharmaceuticals or as chiral ligands.

    Sustainable Production at Scale: While bio-based production is a promising avenue, scaling up these processes to an industrial level while maintaining economic viability is a major hurdle. This includes optimizing microbial strains, developing efficient downstream processing, and securing a sustainable supply of renewable feedstocks.

    Limited Understanding of Biological Effects: A more thorough investigation of the biological and toxicological properties of this compound and its derivatives is needed to ensure their safe use in any new applications, particularly those related to consumer products or pharmaceuticals.

    Future Opportunities:

    Novel Catalysts and Ligands: There is a significant opportunity to design and synthesize new chiral ligands based on the 2-(2-methylphenyl)ethyl scaffold for use in a wide array of asymmetric catalytic reactions. The unique steric and electronic properties conferred by the ortho-tolyl group could lead to catalysts with novel reactivity and selectivity.

    Advanced Materials: The use of this compound and its derivatives as building blocks for new functional materials, such as polymers with tailored properties or components of liquid crystal displays, represents a largely unexplored area with high potential.

    Green Chemistry and Biocatalysis: Further research into enzymatic and whole-cell biocatalytic methods for the synthesis of this compound and its analogues can lead to more sustainable and environmentally friendly manufacturing processes.

    Drug Discovery and Development: The systematic exploration of the biological activities of a library of derivatives of this compound could lead to the discovery of new lead compounds for drug development.

    Q & A

    Q. What are the optimal synthetic routes for 2-(2-Methylphenyl)ethyl acetate, and how can purity be validated?

    The synthesis of this compound typically involves esterification of 2-(2-methylphenyl)ethanol with acetic acid under acidic catalysis. Key steps include:

    • Reaction conditions : Use of anhydrous conditions to minimize hydrolysis, with temperatures maintained at 60–80°C for 6–12 hours.
    • Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) followed by column chromatography (silica gel, hexane/ethyl acetate eluent).
    • Validation : Purity can be confirmed via gas chromatography (GC) with flame ionization detection (FID) or NMR spectroscopy (¹H/¹³C). For structural confirmation, compare with spectral databases or published references .

    Q. How is the crystal structure of this compound determined, and what software is used for refinement?

    Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

    • Crystallization : Slow evaporation from a solvent like dichloromethane/hexane.
    • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
    • Refinement : SHELX programs (e.g., SHELXL for refinement) are widely used for solving and refining structures. Hydrogen atoms are often placed geometrically and refined isotropically .

    Q. What spectroscopic techniques are critical for characterizing this compound?

    • NMR : ¹H NMR (CDCl₃, δ ~2.3 ppm for methyl groups adjacent to aromatic rings; δ ~4.1–4.3 ppm for the acetate methylene).
    • IR : Strong ester C=O stretch at ~1740 cm⁻¹ and aromatic C-H stretches near 3000–3100 cm⁻¹.
    • Mass spectrometry (MS) : Electron ionization (EI) to confirm molecular ion peaks (e.g., [M]⁺ at m/z 192 for methyl derivatives) .

    Advanced Research Questions

    Q. How does this compound behave under photolytic conditions, and what are its decomposition pathways?

    Flash pyrolysis studies (e.g., at 700–1000°C in a vacuum) reveal decomposition into ortho-xylyl radicals and acetic acid. Key findings:

    • Primary pathway : Cleavage of the C-O bond in the acetate group, confirmed via time-resolved mass spectrometry.
    • Secondary products : Formation of biradicals or recombination products under controlled quenching conditions. Experimental setups often use Argon as a carrier gas to stabilize intermediates .

    Q. What computational methods are used to predict the reactivity of this compound in catalytic systems?

    • Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-311++G**) to model transition states during ester hydrolysis or radical formation.
    • Molecular docking : For biological studies, docking simulations (e.g., AutoDock Vina) predict interactions with enzymes like lipases or cytochrome P450 .

    Q. How can contradictions in experimental data (e.g., conflicting kinetic results) be resolved?

    • Case study : Discrepancies in hydrolysis rates (acidic vs. basic conditions) may arise from solvent effects or impurities. Mitigation strategies:
      • Replicate experiments with rigorously dried solvents.
      • Use isotopically labeled analogs (e.g., D₂O for hydrolysis studies) to track reaction pathways.
      • Cross-validate via multiple techniques (e.g., GC-MS and HPLC) .

    Q. What strategies optimize the compound’s stability in biological assays?

    • Storage : Lyophilization and storage at -20°C in amber vials to prevent photodegradation.
    • Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% bovine serum albumin (BSA) to minimize non-specific binding.
    • Stability testing : Monitor via LC-MS over 24–72 hours at 37°C to assess degradation half-life .

    Methodological Recommendations

    • For crystallography, prioritize SHELX software due to its robustness in handling small-molecule data .
    • In photodissociation studies, pair experimental data with DFT calculations to validate radical intermediates .
    • Use PubChem or crystallographic databases (CCDC) for cross-referencing structural data .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.